molecular formula C12H14N2O3 B13006144 3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid

3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B13006144
M. Wt: 234.25 g/mol
InChI Key: ULOHHIHFIAQATI-UHFFFAOYSA-N
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Description

3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

  • 6-Ethyl-3-propylisoxazolo[5,4-b]pyridine-4-carboxylic acid
  • 3-Methyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Uniqueness

What sets 3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-ethyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-4-8-10-7(12(15)16)5-9(6(2)3)13-11(10)17-14-8/h5-6H,4H2,1-3H3,(H,15,16)

InChI Key

ULOHHIHFIAQATI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)O

Origin of Product

United States

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